2-oxo-1,2-diphenylethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Overview
Description
2-oxo-1,2-diphenylethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C22H18O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11542367 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Tetrasubstituted Thiophenes
Researchers have developed a one-pot synthesis method for creating dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This involves the ring opening of certain carboxylates by alkoxide ions. This synthesis method is noted for its simplicity, efficiency, and economic viability (Sahu et al., 2015).
Synthesis of Pyrazole-Fused Oxazines
Another research focused on synthesizing 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones. This was achieved through lactonization of related carboxylic acids at high temperatures. The products were characterized using various spectroscopic methods and confirmed by X-ray crystal analysis (Zheng, Zhao, & Liu, 2012).
Efficient Synthesis of 2-Amino-4H-Pyrans
In the area of organic synthesis, a one-pot method for creating dimethyl, diethyl, and di-tert-butyl-2-amino-4H-pyrans was developed. This research highlights the importance of these compounds as intermediates in organic synthesis and their potential biological activities (Zonouzi, Kazemi, & Nezamabadi, 2006).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2,4-dimethyl-6-oxopyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-14-13-18(23)26-15(2)19(14)22(25)27-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-13,21H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYROFKYTUUAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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